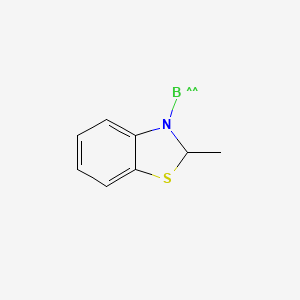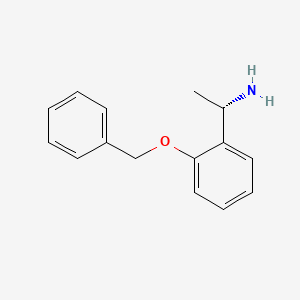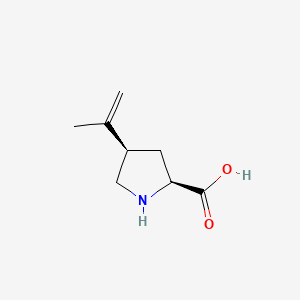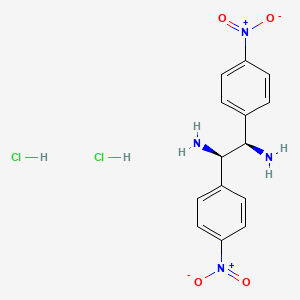
(1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride” is a chiral nitrogen ligand used for enantioselective synthesis . It has the molecular formula C14H14N4O4.2ClH .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string:NC@H[O-])C=C1)C@@H[O-])C=C2)N.Cl.Cl . This indicates that the molecule contains two nitrophenyl groups attached to a central ethane-1,2-diamine moiety, with two chloride ions for charge balance . Physical And Chemical Properties Analysis
The molecular weight of “(1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride” is 375.21 . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Coordination Chemistry and Spectroscopy
Tricarbonylrhenium(I) Bromide Complexes : This study synthesized and characterized rhenium(I) complexes using ligands closely related to the specified compound. The complexes were studied for their electrochemical and spectroscopic properties, highlighting their potential application in materials science and catalysis (Dehghanpour et al., 2010).
Copper(I) Complexes : Similar compounds were used to synthesize and characterize copper(I) complexes, indicating their potential in developing new materials with unique electrochemical properties (Dehghanpour et al., 2009).
Structural Analysis
Crystal Structure and Theoretical Calculations : The crystal structure of a closely related compound was analyzed, providing insights into the molecular arrangement and electronic structure, which is crucial for designing molecules with desired physical or chemical properties (Aydın & Arslan, 2021).
X-Ray Structure Analysis : X-ray diffraction techniques were used to analyze the structure of a compound with a similar backbone, underscoring the importance of structural analysis in understanding the properties of new materials (Guillaume et al., 2017).
Advanced Materials Development
Polyaddition Behavior : The reactivity of bis(cyclic carbonate)s with diamines, including those similar to the specified compound, was studied, highlighting their application in the development of polymers with potential biomedical applications (Tomita et al., 2001).
Antifungal Applications : Novel compounds derived from similar diamines showed promising antifungal activity, indicating their potential use in developing new antifungal agents (Toumi et al., 2013).
Polyimide Synthesis : Research into novel polyimides derived from fluorinated diamines similar to the specified compound suggests their use in creating materials with exceptional thermal and mechanical properties, suitable for aerospace and electronics (Yin et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
(1R,2R)-1,2-bis(4-nitrophenyl)ethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4.2ClH/c15-13(9-1-5-11(6-2-9)17(19)20)14(16)10-3-7-12(8-4-10)18(21)22;;/h1-8,13-14H,15-16H2;2*1H/t13-,14-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPYGNJVCKPVGM-KFWOVWKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-].Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-].Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726741 |
Source


|
| Record name | (1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride | |
CAS RN |
117903-79-4 |
Source


|
| Record name | (1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

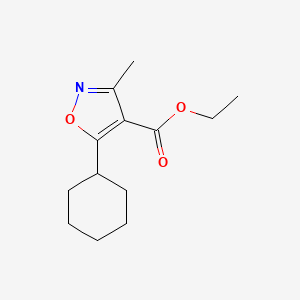
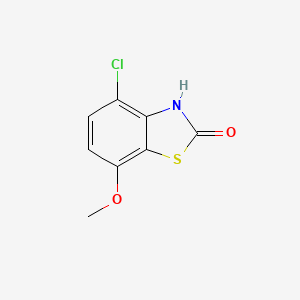
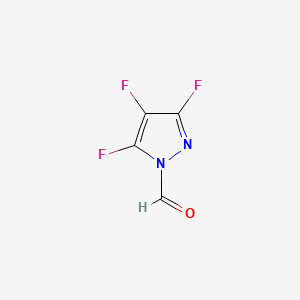
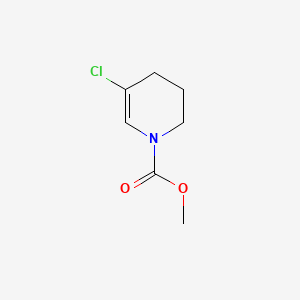

![(2S)-2-[[(3S,6S,12S,18R,23R,26S)-18-[(2-Aminoacetyl)amino]-6-(carboxymethyl)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-19,19-dimethyl-2,5,8,11,14,17,25-heptaoxo-20,21-dithia-1,4,7,10,13,16,24-heptazabicyclo[24.3.0]nonacosane-23-carbonyl]amino]propanoic acid](/img/structure/B568113.png)
